molecular formula C20H23Cl2FN6O2 B609840 Parsaclisib hydrochloride CAS No. 1995889-48-9

Parsaclisib hydrochloride

Katalognummer B609840
CAS-Nummer: 1995889-48-9
Molekulargewicht: 469.3424
InChI-Schlüssel: TWHUONANZMKBKX-ACMTZBLWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Parsaclisib is an investigational drug that is being evaluated for the treatment of B-cell malignancies . It is a PI3Kδ (phosphoinositide 3-kinase) inhibitor . It is a next-generation oral inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ) in development for the treatment of patients with relapsed or refractory follicular lymphoma (FL), marginal zone lymphoma (MZL) and mantle cell lymphoma (MCL) .


Molecular Structure Analysis

Parsaclisib is a potent and selective next-generation PI3K δ inhibitor that differs in structure from first-generation PI3K δ inhibitors . The molecular structure analysis of the first- and next-generation PI3K δ inhibitors combined with clinical observation suggests that hepatotoxicity seen with the first-generation inhibitors could result from a structure-related off-target effect .


Physical And Chemical Properties Analysis

The molecular formula of Parsaclisib hydrochloride is C20H22ClFN6O2.ClH and its molecular weight is 469.34 .

Wissenschaftliche Forschungsanwendungen

Applications in B-Cell Malignancies

  • Treatment of Relapsed or Refractory B-Cell Malignancies : Parsaclisib has shown promise in patients with relapsed or refractory B-cell malignancies, particularly in non-Hodgkin lymphoma (NHL) subtypes such as follicular lymphoma, marginal zone lymphoma, and mantle cell lymphoma (Forero-Torres et al., 2019).

  • Japanese Patients with B-Cell Lymphoma : In a study involving Japanese patients with relapsed or refractory B‐cell lymphoma, parsaclisib demonstrated efficacy and safety, with notable responses in follicular and marginal zone lymphoma (Fukuhara et al., 2022).

  • Combination Therapy : Parsaclisib has been evaluated in combination with other treatments, such as bendamustine and obinutuzumab, for relapsed or refractory follicular lymphoma, showing a manageable safety profile and promising efficacy (Hamadani et al., 2022).

Autoimmune Disease Applications

  • Treatment of Autoimmune Diseases : Studies indicate its potential in ameliorating autoimmune mechanisms in systemic lupus erythematosus and Sjögren's syndrome. Parsaclisib reduced autoreactive B-cells, autoantibody levels, and inflammation in these conditions (Scuron et al., 2021).

Pharmacokinetics and Drug Interactions

  • Drug Interaction Studies : Research on the pharmacokinetics of parsaclisib revealed significant interactions with drugs like itraconazole and rifampin, affecting its plasma concentration and necessitating dose adjustments (Li et al., 2020).

Combination Therapies in Cancer

  • Combination Therapies in Cancer : Combination therapies involving parsaclisib, such as with ruxolitinib in myelofibrosis patients, have been studied for their efficacy and safety. Subgroup analyses indicated improved outcomes compared to monotherapy (Yacoub et al., 2022).

  • Synergistic Effects with Other Agents : There is evidence suggesting synergistic interactions between parsaclisib and other agents, such as cisplatin in non-small cell lung cancer, enhancing the efficacy of the combination treatment (Michels et al., 2013).

Wirkmechanismus

Parsaclisib’s antitumor mechanism involves targeting PI3Kδ-mediated proliferative signaling in malignant B cells and inhibiting T reg immunosuppression in the tumor microenvironment . It directly blocks PI3K signaling-mediated cell proliferation in B-cell lines in vitro and in vivo, and indirectly controls tumor growth by lessening immunosuppression through regulatory T-cell inhibition .

Safety and Hazards

Parsaclisib should be handled with care to avoid dust formation. Inhalation, contact with eyes and skin should be avoided. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Zukünftige Richtungen

Parsaclisib has demonstrated antitumor activity in relapsed or refractory B-cell NHL with the potential for improved long-term patient outcomes . Phase 2 studies in relapsed or refractory B-cell NHL subtypes are ongoing . There is an unmet need for effective treatment options for patients with relapsed or refractory follicular lymphoma, and Parsaclisib is being evaluated as a potential solution .

Eigenschaften

IUPAC Name

(4R)-4-[3-[(1S)-1-(4-amino-3-methylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-5-chloro-2-ethoxy-6-fluorophenyl]pyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN6O2.ClH/c1-4-30-18-12(6-13(21)17(22)16(18)11-5-14(29)24-7-11)10(3)28-20-15(9(2)27-28)19(23)25-8-26-20;/h6,8,10-11H,4-5,7H2,1-3H3,(H,24,29)(H2,23,25,26);1H/t10-,11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHUONANZMKBKX-ACMTZBLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1C(C)N2C3=NC=NC(=C3C(=N2)C)N)Cl)F)C4CC(=O)NC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=C(C=C1[C@H](C)N2C3=NC=NC(=C3C(=N2)C)N)Cl)F)[C@H]4CC(=O)NC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Parsaclisib hydrochloride

CAS RN

1995889-48-9
Record name Parsaclisib hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1995889489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Parsaclisib hydrochloride
Reactant of Route 2
Parsaclisib hydrochloride
Reactant of Route 3
Parsaclisib hydrochloride
Reactant of Route 4
Parsaclisib hydrochloride
Reactant of Route 5
Parsaclisib hydrochloride
Reactant of Route 6
Reactant of Route 6
Parsaclisib hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.